molecular formula C10H10N2O2 B2775849 1-(2-Methoxyphenyl)-1H-pyrazol-4-ol CAS No. 1894205-07-2

1-(2-Methoxyphenyl)-1H-pyrazol-4-ol

Cat. No.: B2775849
CAS No.: 1894205-07-2
M. Wt: 190.202
InChI Key: YXHNCUXYCCXRGH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a methoxy group on the phenyl ring and a hydroxyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-4-ol typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and pH, can be optimized to improve the yield and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis can be carried out in large reactors with controlled temperature and pressure. The use of catalysts and solvents can further enhance the efficiency of the reaction. The final product can be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a hydrazine derivative.

Scientific Research Applications

1-(2-Methoxyphenyl)-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-1H-pyrazol-4-ol exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazol-4-ol: Lacks the methoxy group on the phenyl ring.

    1-(2-Hydroxyphenyl)-1H-pyrazol-4-ol: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.

    1-(2-Methylphenyl)-1H-pyrazol-4-ol: Has a methyl group instead of a methoxy group on the phenyl ring.

Uniqueness

1-(2-Methoxyphenyl)-1H-pyrazol-4-ol is unique due to the presence of both a methoxy group on the phenyl ring and a hydroxyl group on the pyrazole ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10-5-3-2-4-9(10)12-7-8(13)6-11-12/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHNCUXYCCXRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894205-07-2
Record name 1-(2-methoxyphenyl)-1H-pyrazol-4-ol
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